REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[CH:6][C:3]=1[C:4]#[N:5].C([OH:27])(CC)(C)C>C(Cl)Cl>[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)=[CH:6][C:3]=1[C:4]([NH2:5])=[O:27]
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Name
|
|
Quantity
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186 kg
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Type
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reactant
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Smiles
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C(C)(C)(CC)O
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Name
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|
Quantity
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81.6 kg
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Type
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reactant
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Smiles
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NC1=C(C#N)C=C(C(=C1)OC)OCCCN1CCOCC1
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Name
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|
Quantity
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894.3 kg
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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79 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the resultant mixture was distilled until the temperature of the distillate
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Type
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CUSTOM
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Details
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reached 57° C
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Type
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ADDITION
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Details
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Additional tert-amyl alcohol (726 kg) was added portionwise
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Type
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DISTILLATION
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Details
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distillation
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Type
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ADDITION
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Details
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Potassium hydroxide (flaked form; 51 kg) was added
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Type
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TEMPERATURE
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Details
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The resultant mixture was cooled to ambient temperature
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Name
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|
Type
|
product
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Smiles
|
NC1=C(C(=O)N)C=C(C(=C1)OC)OCCCN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |